molecular formula C22H21BrN2O2 B2863961 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898458-63-4

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2863961
CAS No.: 898458-63-4
M. Wt: 425.326
InChI Key: JVRBGGATBLJGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898433-14-2) is a synthetic small molecule with a molecular weight of 425.3 g/mol and the molecular formula C22H21BrN2O2 . This compound features a hybrid structure incorporating tetrahydroisoquinoline (THIQ), furan, and benzamide motifs, which are of significant interest in medicinal chemistry research. Structurally similar tetrahydroisoquinoline derivatives have demonstrated potent antiproliferative activity in biological screenings, particularly against human breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, research on compounds containing the furan ring and benzamide motif has indicated potential for overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy . The presence of these pharmacophores suggests this compound may serve as a valuable chemical tool for investigating new oncological therapeutic pathways and understanding resistance mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBGGATBLJGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.

  • Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.

  • Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.

Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.

  • Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.

  • Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.

  • Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation: Furan epoxides or other oxidized derivatives.

  • Reduction: Tetrahydroisoquinoline derivatives.

  • Substitution: Substituted benzamides with various functional groups replacing bromine.

Scientific Research Applications

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:

  • Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.

  • Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.

  • Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.

  • Industry: Employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:

  • Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.

  • Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Features Biological Relevance Reference
Target Compound Benzamide + ethylamine linker 2-bromo (benzamide), dihydroisoquinoline, furan-2-yl Bromine enhances steric bulk/electrophilicity; furan introduces π-orbital interactions Undocumented in evidence; structural analogs suggest cholinesterase/CD44 activity
(4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 11) Benzophenone + methyl linker 6-bromo (dihydroisoquinoline), pyrrolidinone Bromine on dihydroisoquinoline enhances BChE selectivity Selective butyrylcholinesterase (BChE) inhibitor; 64% yield
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Benzamide + hydroxypropyl Hydroxypropyl, pyrrolidine Hydroxyl group improves solubility; pyrrolidine enables H-bonding Potential receptor-binding applications (e.g., sigma-2 ligands); 52% yield
N-{2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3,4-dimethylbenzamide Benzamide + ethylamine linker 3,4-dimethyl (benzamide), 4-dimethylaminophenyl Dimethylamino group enhances lipophilicity and charge interactions Undocumented; dimethylamino may modulate CNS penetration
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (Compound 9l) γ-butyrolactone + ethyl linker Diethyl, dihydroisoquinoline Lactone ring confers rigidity; diethyl groups enhance metabolic stability Sigma-2 receptor ligand; 36.4% yield

Functional and Pharmacological Insights

  • Bromine Position: The target compound’s bromine on the benzamide (vs. dihydroisoquinoline in Compound 11) may alter target selectivity. Bromine at the 6-position in dihydroisoquinoline (Compound 11) correlates with BChE inhibition , whereas its placement on benzamide could modulate interactions with hydrophobic enzyme pockets.
  • Furan vs.

Research Findings and Computational Predictions

  • Enzyme Inhibition : Compound 11’s BChE selectivity (IC₅₀ = 0.8 µM) suggests bromine’s role in enhancing binding to BChE’s peripheral anionic site . The target compound’s bromine may similarly influence affinity but requires experimental validation.
  • Receptor Binding: highlights Can159, a dihydroisoquinoline-tetrazole hybrid, as a CD44 antagonist. The target compound’s furan group may mimic tetrazole’s π-π stacking, though this remains speculative .
  • Docking Studies: Glide docking () predicts that the furan’s oxygen could form hydrogen bonds with residues like Asp/Glu in enzyme active sites, contrasting with morpholino or pyrrolidine groups in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.